molecular formula C8H13ClN2O3S2 B13213567 2-(5-tert-Butyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride

2-(5-tert-Butyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride

Cat. No.: B13213567
M. Wt: 284.8 g/mol
InChI Key: DBRQELUBKWWFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-tert-Butyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C₈H₁₃ClN₂O₃S₂. It is a member of the thiadiazole family, which is known for its diverse biological and chemical properties. This compound is primarily used in research and industrial applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-tert-Butyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of 5-tert-butyl-2-oxo-1,3,4-thiadiazole with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-tert-Butyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.

    Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Hydrolysis: The sulfonyl chloride group can hydrolyze in the presence of water to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

2-(5-tert-Butyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(5-tert-Butyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The thiadiazole ring may also interact with molecular targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents, such as 2-amino-1,3,4-thiadiazole.

    Sulfonyl Chlorides: Compounds with similar sulfonyl chloride groups but different core structures, such as methanesulfonyl chloride.

Uniqueness

2-(5-tert-Butyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride is unique due to the combination of its thiadiazole ring and sulfonyl chloride group, which imparts distinct reactivity and functional properties

Properties

Molecular Formula

C8H13ClN2O3S2

Molecular Weight

284.8 g/mol

IUPAC Name

2-(5-tert-butyl-2-oxo-1,3,4-thiadiazol-3-yl)ethanesulfonyl chloride

InChI

InChI=1S/C8H13ClN2O3S2/c1-8(2,3)6-10-11(7(12)15-6)4-5-16(9,13)14/h4-5H2,1-3H3

InChI Key

DBRQELUBKWWFAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=O)S1)CCS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.